molecular formula C12H12O2 B11770930 (5-(p-Tolyl)furan-2-yl)methanol

(5-(p-Tolyl)furan-2-yl)methanol

Cat. No.: B11770930
M. Wt: 188.22 g/mol
InChI Key: KJNGREPXICNVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(p-Tolyl)furan-2-yl)methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a tolyl group (a methyl-substituted phenyl group) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(p-Tolyl)furan-2-yl)methanol typically involves the reaction of a furan derivative with a tolyl group. One common method includes the use of benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and triethylamine in dichloromethane at 25°C for 12 hours . This reaction yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: (5-(p-Tolyl)furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like Dess-Martin periodinane or Jones reagent are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of (5-(p-Tolyl)furan-2-yl)aldehyde or (5-(p-Tolyl)furan-2-yl)carboxylic acid.

    Reduction: Formation of (5-(p-Tolyl)furan-2-yl)methane.

    Substitution: Formation of various substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry: (5-(p-Tolyl)furan-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5-(p-Tolyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring and furan moiety contribute to its overall chemical behavior, allowing it to engage in various reactions and interactions.

Comparison with Similar Compounds

    (5-Phenylfuran-2-yl)methanol: Similar structure but with a phenyl group instead of a tolyl group.

    (5-(p-Methoxyphenyl)furan-2-yl)methanol: Contains a methoxy-substituted phenyl group.

    (5-(p-Chlorophenyl)furan-2-yl)methanol: Features a chloro-substituted phenyl group.

Uniqueness: (5-(p-Tolyl)furan-2-yl)methanol is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[5-(4-methylphenyl)furan-2-yl]methanol

InChI

InChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3

InChI Key

KJNGREPXICNVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.